Cas no 306979-30-6 (5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide)

5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide
- 5-(chlorodifluoromethyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide
- 5-(chlorodifluoromethyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-1-carboxamide
-
- インチ: 1S/C13H9ClF5N3O/c1-7-5-10(12(14,15)16)22(21-7)11(23)20-9-4-2-3-8(6-9)13(17,18)19/h2-6H,1H3,(H,20,23)
- InChIKey: VAIJXZJUNZTQST-UHFFFAOYSA-N
- SMILES: ClC(C1=CC(C)=NN1C(NC1=CC=CC(C(F)(F)F)=C1)=O)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 23
- 回転可能化学結合数: 2
- 複雑さ: 448
- トポロジー分子極性表面積: 46.9
- XLogP3: 4
5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671413-5mg |
5-(Chlorodifluoromethyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide |
306979-30-6 | 98% | 5mg |
¥537.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671413-1mg |
5-(Chlorodifluoromethyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide |
306979-30-6 | 98% | 1mg |
¥546.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1671413-2mg |
5-(Chlorodifluoromethyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide |
306979-30-6 | 98% | 2mg |
¥536.00 | 2024-08-02 |
5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide 関連文献
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamideに関する追加情報
Introduction to 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide (CAS No. 306979-30-6)
5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethylphenyl))-1H-pyrazole-1-carboxamide, identified by its CAS number 306979-30-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole class, a heterocyclic structure known for its broad spectrum of biological activities and utility in drug development.
The molecular architecture of this compound features a pyrazole core substituted with several functional groups, including a chloro(difluoro)methyl group at the 5-position, a methyl group at the 3-position, and an N-substituent linked to a trifluoromethylphenyl ring. Such structural features contribute to its unique chemical properties and potential biological interactions, making it a subject of intense study in synthetic chemistry and pharmacology.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of pyrazole derivatives due to their versatility and efficacy in modulating various biological pathways. The presence of halogenated substituents, particularly chloro(difluoro)methyl and trifluoromethyl groups, is particularly noteworthy. These groups are known to enhance the metabolic stability and lipophilicity of drug candidates, thereby improving their bioavailability and pharmacokinetic profiles.
The trifluoromethyl group, in particular, is a widely employed moiety in medicinal chemistry due to its ability to increase binding affinity and resistance to metabolic degradation. Its incorporation into the phenyl ring further extends these properties, making the compound a promising candidate for further development. The pyrazole core itself is renowned for its role in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications.
Recent studies have highlighted the potential of pyrazole derivatives as inhibitors of enzymes involved in cancer progression. For instance, modifications at the 3-position of the pyrazole ring have been shown to influence binding interactions with target proteins, leading to potent inhibitory effects. The current compound, with its unique substitution pattern, may exhibit similar properties and could serve as a lead structure for designing novel anticancer agents.
The synthesis of 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethylphenyl))-1H-pyrazole-1-carboxamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the chloro(difluoro)methyl group necessitates careful handling due to its reactivity, while the attachment of the trifluoromethylphenyl ring demands expertise in palladium-catalyzed cross-coupling reactions. Such synthetic challenges underscore the complexity and sophistication involved in developing such compounds.
In terms of biological activity, preliminary investigations suggest that this compound may exhibit inhibitory effects on certain enzymes relevant to inflammatory diseases. The combination of halogenated substituents and the pyrazole core suggests potential interactions with biological targets such as kinases and proteases. Further studies are warranted to elucidate its mechanism of action and therapeutic potential.
The use of computational methods has become increasingly integral in assessing the pharmacological properties of novel compounds like 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethylphenyl))-1H-pyrazole-1-carboxamide. Molecular docking simulations can predict binding affinities and identify potential drug-target interactions, providing valuable insights into its biological function. These computational approaches complement experimental studies by offering rapid screening capabilities and helping to prioritize compounds for further investigation.
The impact of fluorine atoms on the electronic properties of organic molecules is well-documented. In this compound, both the chloro(difluoro)methyl and trifluoromethylphenyl groups contribute to its overall reactivity and interaction with biological systems. Fluorine's ability to modulate electronic distribution through induction effects makes it an invaluable tool in medicinal chemistry for fine-tuning molecular properties.
Ongoing research in this area aims to expand the chemical space explored by pyrazole derivatives. By varying substitution patterns and functional groups, scientists hope to uncover new therapeutic agents with improved efficacy and reduced side effects. The current compound represents a significant step forward in this endeavor, showcasing the potential benefits of innovative molecular design.
The development of new pharmaceuticals is a multi-disciplinary effort that requires collaboration across chemistry, biology, pharmacology, and computer science disciplines. The synthesis and characterization of 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethylphenyl))-1H-pyrazole-1-carboxamide exemplifies this interdisciplinary approach. By integrating experimental techniques with computational modeling, researchers can accelerate the discovery process and bring new treatments to patients more efficiently.
In conclusion, 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(
306979-30-6 (5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide) Related Products
- 1390566-04-7(Ethyl 4-(3,4,5,6-tetrachloropyridine-2-carbonyl)piperazine-1-carboxylate)
- 2877681-82-6(N-cyclopentyl-2-3-(morpholine-4-carbonyl)pyrrolidin-1-ylacetamide)
- 712344-24-6(2-{[4-(morpholine-4-sulfonyl)phenyl]formamido}acetic acid)
- 1859684-44-8(4-Chloro-2-(3-hydroxyazetidin-1-yl)-1,3-thiazole-5-carbaldehyde)
- 151856-34-7(1-(2,4-Difluorophenyl)-2-methylpropan-1-one)
- 65996-21-6(2-Bromo-5-methyl-4-phenylnicotinonitrile)
- 2308478-77-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 1361651-70-8(3'-(Difluoromethyl)-2,3,6-trichloro-4'-(trifluoromethyl)biphenyl)
- 2024300-94-3(methyl 2-sulfobutanoate)
- 440125-05-3(2-(difluoromethoxy)phenylmethanethiol)




